molecular formula C10H20N2 B11914838 4-(2-(Azetidin-1-yl)ethyl)piperidine

4-(2-(Azetidin-1-yl)ethyl)piperidine

Cat. No.: B11914838
M. Wt: 168.28 g/mol
InChI Key: RCUDLFBXTDZLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Azetidin-1-yl)ethyl)piperidine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring linked to an azetidine group via an ethyl spacer, a structural motif known to contribute favorably to the pharmacokinetic and binding properties of drug candidates . The piperidine ring is a ubiquitous heterocycle in pharmaceuticals, found in a wide array of therapeutic agents . The incorporation of the smaller, strained azetidine ring is a strategy often employed to modulate the molecule's basicity, metabolic stability, and three-dimensional conformation, potentially leading to enhanced selectivity and potency against biological targets . This bifunctional amine is primarily utilized as a versatile building block for the synthesis of more complex molecules. Research indicates that similar structural frameworks, such as the piperidyl-ethyl-piperidine group, have been successfully incorporated into development candidates for central nervous system (CNS) disorders, as they can promote high receptor affinity and facilitate blood-brain barrier penetration . The structural features of this compound make it a valuable intermediate for researchers working on novel therapeutics, including potential applications as vasopressin receptor antagonists or acetylcholinesterase inhibitors . As with all such advanced intermediates, researchers are advised to conduct thorough characterization and biological testing to explore its full potential. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

4-[2-(azetidin-1-yl)ethyl]piperidine

InChI

InChI=1S/C10H20N2/c1-7-12(8-1)9-4-10-2-5-11-6-3-10/h10-11H,1-9H2

InChI Key

RCUDLFBXTDZLIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC2CCNCC2

Origin of Product

United States

Advanced Synthetic Methodologies for the 4 2 Azetidin 1 Yl Ethyl Piperidine Framework

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained azetidine ring requires specialized synthetic strategies. These methods often involve overcoming the inherent ring strain and controlling regioselectivity and stereoselectivity.

Intramolecular Cyclization via Nucleophilic Substitution (SN2) Processes

A fundamental and widely employed method for forming the azetidine ring is through intramolecular SN2 cyclization. nih.govfrontiersin.org This approach involves a γ-amino halide or a similarly activated substrate where the nitrogen atom acts as an internal nucleophile, displacing a leaving group to form the four-membered ring. nih.govfrontiersin.org The success of this reaction is highly dependent on the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions. For instance, the use of a strong base is often necessary to deprotonate the amine, enhancing its nucleophilicity for the subsequent cyclization. youtube.comyoutube.com

A study by Hameed et al. (2017) and others highlights that intramolecular SN2 reactions are a common strategy for azetidine ring formation, where a nitrogen atom attacks a carbon with a leaving group like a halogen or mesylate. nih.gov The efficiency of these reactions can be influenced by the choice of solvent and base.

Reactant TypeLeaving GroupKey ConditionsOutcome
γ-amino halideHalogen (Cl, Br, I)Strong base (e.g., NaH, K2CO3)Azetidine ring formation
γ-amino mesylateMesylateBaseAzetidine ring formation
γ-amino tosylateTosylateBaseAzetidine ring formation
cis-3,4-epoxy aminesEpoxideLa(OTf)3 catalystAzetidine derivatives nih.govfrontiersin.org

Strain-Release Functionalization Approaches, including Azabicyclo[1.1.0]butane (ABB) Derivatives

A more contemporary and powerful strategy for synthesizing functionalized azetidines involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). bris.ac.ukarkat-usa.orgnih.gov These bicyclic compounds possess significant ring strain, which can be harnessed as a thermodynamic driving force for ring-opening reactions. bris.ac.ukarkat-usa.org

The reaction of ABB-Li, generated in situ, with various electrophiles leads to the formation of diverse substituted azetidines. bris.ac.uknih.gov This methodology allows for a modular and diversity-oriented synthesis of complex azetidine derivatives. nih.govchemrxiv.org For example, a four-component reaction involving an ABB, a lithium reagent, and two different electrophiles can rapidly generate highly substituted azetidines. nih.gov

Recent work has demonstrated that cation-driven activation of ABBs provides a versatile route to 1,3-functionalized azetidines. nih.gov This approach expands the scope of accessible azetidine structures for applications in drug discovery. nih.gov

PrecursorKey Reagent/ConditionProductKey Feature
1-Azabicyclo[1.1.0]butane (ABB)Organolithium reagents, ElectrophilesFunctionalized azetidinesModular synthesis, Diversity-oriented bris.ac.uknih.govchemrxiv.org
ABB-tethered (hetero)arylsFriedel–Crafts conditionsSpirocyclic azetidinesUnexpected interrupted Friedel–Crafts mechanism bris.ac.uk
Azabicyclo[1.1.0]butyl carbinolsElectrophilic activationSpirocyclic azetidinesStrain-release spirocyclization arkat-usa.org
C3-substituted ABBsCation-driven activation1,3-functionalized azetidinesTandem N/C3-functionalization/rearrangement nih.gov

Aza-Michael Addition Reactions for Nitrogen-Containing Four-Membered Rings

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents another valuable tool for constructing nitrogen-containing rings. bohrium.comrsc.org In the context of azetidine synthesis, this reaction can be employed to introduce a nitrogen-containing side chain that can subsequently undergo cyclization.

For instance, the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates via an aza-Michael addition has been shown to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.com This method provides a straightforward route to novel heterocyclic amino acid derivatives containing the azetidine scaffold. bohrium.com The reaction is often catalyzed by a base and proceeds under mild conditions. youtube.com

Reductive Transformations of Azetidin-2-ones to Azetidines

The reduction of β-lactams (azetidin-2-ones) is a well-established and versatile method for the synthesis of azetidines. publish.csiro.aursc.orgacs.org A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the yield and chemoselectivity of the reaction.

Diborane in tetrahydrofuran (B95107) and alane in ether have been reported to be effective reagents for the rapid and high-yield reduction of N-substituted azetidin-2-ones to the corresponding azetidines. publish.csiro.au These reductions generally proceed with retention of stereochemistry at the ring substituents. publish.csiro.au However, the use of certain reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to ring-fission products, particularly with N-unsubstituted or N-acyl substituted β-lactams. acs.org More specific hydroalane reagents have been developed to circumvent this issue and provide a more effective route to azetidines from azetidin-2-ones. acs.org

Azetidin-2-one SubstrateReducing AgentKey OutcomeReference
N-substituted azetidin-2-onesDiborane (in THF)Good yield of N-substituted azetidines publish.csiro.au
N-substituted azetidin-2-onesAlane (in ether)Good yield of N-substituted azetidines publish.csiro.au
C-3 functionalized azetidin-2-onesSodium borohydride (B1222165) (in isopropanol)Diastereoselective formation of trans-azetidines rsc.org
4-(Haloalkyl)azetidin-2-onesLithium aluminum hydride (LiAlH₄)Formation of aziridines or azetidines via ring fission and substitution acs.org

Palladium-Catalyzed Intramolecular Amination of Unactivated C-H Bonds

A significant advancement in heterocycle synthesis is the use of transition-metal catalysis to activate and functionalize otherwise inert C-H bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has emerged as a powerful strategy for the construction of azetidine rings. organic-chemistry.orgnih.govpsu.eduresearchgate.net

This methodology typically involves a picolinamide (B142947) (PA) directing group on the amine substrate, which facilitates the palladium-catalyzed C-H activation at the γ-position, leading to the formation of the azetidine ring. organic-chemistry.orgnih.gov These reactions often proceed with low catalyst loading, utilize inexpensive reagents, and occur under mild conditions, offering a practical and efficient route to a variety of azetidine derivatives. organic-chemistry.orgnih.gov This strategy has been successfully applied to the synthesis of complex polycyclic azetidines and even highly strained benzazetidines. psu.eduresearchgate.netnih.gov

Green Chemistry Principles Applied to Azetidine Synthesis (e.g., microwave irradiation, solvent-free conditions)

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. researchgate.netijrpas.com These principles aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. ijrpas.com

Microwave irradiation has been widely adopted as a green chemistry tool in organic synthesis. cem.comresearchgate.netrsc.org It can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. ijrpas.comresearchgate.net Solvent-free, or neat, reaction conditions, often coupled with microwave heating, further enhance the green credentials of a synthetic protocol by eliminating the need for potentially harmful and difficult-to-recycle solvents. cem.comrsc.org These approaches have been successfully applied to various reactions relevant to azetidine synthesis, including cyclization and condensation reactions. rsc.org The synergy between microwave irradiation and solvent-free conditions offers a powerful platform for the development of sustainable and efficient methods for constructing the azetidine framework. researchgate.netresearchgate.net

Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products. beilstein-journals.orgresearchgate.net Its synthesis has been the subject of intensive research, leading to a wide array of synthetic strategies. These range from classical cyclization reactions to modern, highly selective catalytic processes.

Conventional methods for piperidine synthesis often rely on intramolecular cyclization or intermolecular reactions followed by cyclization. beilstein-journals.org Reductive amination stands out as one of the most robust and widely used methods for forming C-N bonds and constructing cyclic amines. mdpi.comresearchgate.net This two-step process typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For the synthesis of a piperidine ring, this can be applied intramolecularly. For instance, an amino ketone or amino aldehyde with the appropriate chain length can undergo cyclization and reduction to form the piperidine ring. The intramolecular reductive amination of carbohydrates, for example, is a key step in the synthesis of polyhydroxypiperidine iminosugars. researchgate.net Various reducing agents can be employed, including hydride reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net Iron-catalyzed reductive amination of ϖ-amino fatty acids has also been developed as an efficient method for preparing piperidines. mdpi.com

Key features of some conventional piperidine synthesis methods are summarized below.

MethodDescriptionKey Reagents/CatalystsRef.
Intramolecular Reductive Amination Cyclization of an amino-carbonyl compound via an iminium ion intermediate, followed by reduction.NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C researchgate.net
Nucleophilic Substitution Intramolecular displacement of a leaving group by an amine to form the cyclic structure.Base, suitable substrate with amine and leaving group beilstein-journals.org
Diels-Alder Reaction Cycloaddition reaction involving an aza-diene or a dienophile with a nitrogen atom, followed by reduction.Heat or Lewis acid beilstein-journals.org
Radical Cyclization Intramolecular cyclization initiated by a radical species.Radical initiators (e.g., AIBN), triethylborane nih.gov

Electrosynthesis has emerged as a powerful and green alternative for constructing heterocyclic compounds, often avoiding harsh reagents and reaction conditions. beilstein-journals.orgnih.gov A notable method for piperidine synthesis is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govnih.gov This reaction can be performed efficiently in a flow microreactor, which offers a large specific surface area, enhancing the reduction of the substrate at the cathode. nih.govresearchgate.net

The proposed mechanism involves a sequence of electron transfer and chemical steps: beilstein-journals.org

The imine substrate is reduced at the cathode to form a stable radical anion.

The radical anion acts as a nucleophile, attacking the terminal dihaloalkane.

This is followed by another one-electron reduction at the cathode to generate an anion intermediate.

Finally, intramolecular cyclization of the anion yields the piperidine product. beilstein-journals.org

This method has been shown to produce piperidine derivatives in good yields, often superior to conventional batch-type reactions, and can be scaled up for preparative synthesis by continuous electrolysis. nih.gov

The Mitsunobu reaction is a versatile dehydration reaction that converts a primary or secondary alcohol into a wide range of functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org It typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org While classic applications involve forming esters, ethers, and C-N bonds with acidic nucleophiles, its utility has been extended to the synthesis of heterocyclic systems. organic-chemistry.orgnih.gov

The Mitsunobu reaction can be applied to piperidine synthesis in several ways:

Intramolecular Cyclization: An amino alcohol with the appropriate chain length can be cyclized under Mitsunobu conditions to form the piperidine ring. The reaction activates the alcohol as a leaving group, which is then displaced by the intramolecular nitrogen nucleophile. nih.gov

Ring Expansion: In certain cases, the Mitsunobu reaction can induce a fortuitous ring expansion. For example, chiral pyrrolidine (B122466) derivatives have been observed to rearrange into piperidines under Mitsunobu conditions, proceeding through a proposed aziridinium (B1262131) ion intermediate. thieme-connect.com

This reaction is particularly valuable when stereochemical control is required, as the Sₙ2-like mechanism results in a predictable inversion of configuration at the alcohol's stereocenter. organic-chemistry.org

A modern and highly stereospecific route to substituted piperidines involves the intramolecular amination of organoboronates. nih.govorganic-chemistry.org This method allows for the direct and stereospecific conversion of alkylboronic esters into the corresponding primary amines. nih.gov

The process involves treating an organoboron compound, such as a methoxyamine-containing boronic ester, with a base like potassium tert-butoxide. The reaction is believed to proceed via the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift. nih.govnih.gov This methodology is significant because it is effective for primary, secondary, and even challenging tertiary boronic esters, providing access to stereodefined amines that are difficult to synthesize via other methods. nih.gov The precursor boronic esters can often be readily prepared, for instance, through a Mitsunobu reaction. nih.gov

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign synthetic processes. unibo.it Several strategies are being applied to the synthesis of piperidines to reduce environmental impact. nih.govresearchgate.net

Electrochemical Synthesis: As discussed, electroreductive cyclization avoids chemical oxidants and reductants and can be performed in flow reactors, minimizing waste and improving safety and efficiency. beilstein-journals.orgnih.gov

Catalysis: The use of catalytic amounts of non-toxic metals, such as iron-catalyzed reductive amination, is preferred over stoichiometric reagents. mdpi.com Ruthenium-catalyzed hydrogenation using borane-ammonia as a hydrogen source also represents a greener alternative for reducing pyridine (B92270) derivatives to piperidines. organic-chemistry.org

Alternative Solvents and Reagents: Research focuses on replacing hazardous solvents and reagents. For example, in solid-phase peptide synthesis, which often uses piperidine, efforts are underway to find alternative, less harmful bases. rsc.org The development of syntheses in aqueous media or using bio-renewable starting materials, such as the production of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, also contributes to greener processes. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multicomponent reactions are one such strategy for achieving high atom economy in the synthesis of piperidine derivatives. researchgate.net

An overview of these green approaches is presented in the table below.

Green Chemistry ApproachApplication in Piperidine SynthesisAdvantagesRef.
Electrosynthesis/Flow Chemistry Electroreductive cyclization of imines in flow microreactors.Reduced waste, improved safety, higher yields, scalability. beilstein-journals.orgnih.gov
Green Catalysts Use of iron complexes for reductive amination; Ru-catalyzed transfer hydrogenation.Avoids toxic heavy metals, uses earth-abundant catalysts. mdpi.comorganic-chemistry.org
Bio-renewable Feedstocks Synthesis from biomass-derived furan (B31954) derivatives.Reduces reliance on petrochemicals. rsc.org
Atom-Economical Reactions Development of multicomponent reactions to build the piperidine core.High efficiency, less waste. researchgate.net

Interconnection Strategies for the Azetidine-Ethyl-Piperidine Linkage

Once the substituted piperidine core is established, the final step is to connect it to the azetidine ring via the ethyl linker. The formation of this crucial C-N bond can be approached through several established synthetic strategies.

One of the most direct methods is N-alkylation . This involves reacting a 4-substituted piperidine nucleophile, such as 4-(2-aminoethyl)piperidine or a derivative thereof, with an azetidine-containing electrophile. A plausible electrophile would be 1-(2-chloroethyl)azetidine (B8099827) or 1-(2-tosyloxyethyl)azetidine. The reaction, typically carried out in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, would proceed via an Sₙ2 mechanism to form the target molecule. A similar strategy is employed in the synthesis of dorsomorphin, where 1-(2-chloroethyl)piperidine (B1294334) is used to alkylate a phenol. nih.gov

Another powerful strategy is reductive amination . This approach could be implemented in two ways:

Reacting 4-(2-aminoethyl)piperidine with azetidin-3-one. The initial condensation would form an imine, which is then reduced in situ to forge the desired C-N bond.

Alternatively, one could react an amine-functionalized azetidine, such as 1-(azetidin-3-yl)ethanamine, with a suitable piperidone precursor, like 1-benzyl-4-piperidone, followed by reduction.

A third approach is the aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor. nih.gov In this context, one could envision a scenario where a piperidine derivative adds to an azetidine-substituted vinyl electrophile, such as 1-(vinyl)azetidine, although this specific substrate may be less common. Aza-Michael additions have been successfully used to link various NH-heterocycles, including piperidine and pyrrolidine, to an azetidine core. nih.gov

Finally, a multi-step construction of the side chain on a pre-formed piperidine ring is also feasible. For example, starting with 4-(2-hydroxyethyl)piperidine, the alcohol could be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with azetidine would then yield the final compound. This approach offers flexibility in the synthesis of analogs. The synthesis of various 1-benzyl-4-[2-(amino)ethyl]piperidine derivatives demonstrates the viability of building complex side chains on the piperidine-4-position. nih.gov

Transition Metal-Catalyzed C-C and C-N Bond Forming Reactions

Transition metal catalysis offers powerful tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the assembly of the 4-(2-(Azetidin-1-yl)ethyl)piperidine core. These methods often provide high yields and functional group tolerance under mild conditions.

The key C-N bond in the target molecule connects the strained azetidine ring to the ethylpiperidine side chain. Palladium and copper-catalyzed N-alkylation reactions are particularly well-suited for this transformation. A plausible and efficient strategy involves the coupling of a pre-functionalized piperidine derivative with azetidine. For instance, a protected 4-(2-haloethyl)piperidine or a corresponding sulfonate ester can serve as the electrophilic partner in a cross-coupling reaction with azetidine.

Recent developments have highlighted palladium-catalyzed processes for the formation of challenging C(sp³)-N bonds. These reactions often utilize specialized ligand systems to facilitate the reductive elimination step and prevent catalyst deactivation. nih.govnih.govresearchgate.net Similarly, copper-catalyzed methods, often proceeding under milder conditions, are effective for the N-alkylation of cyclic amines. nih.govacs.org These reactions typically involve a copper(I) salt and a suitable ligand to promote the coupling between the amine and an alkyl halide.

A representative approach would involve reacting N-Boc-4-(2-bromoethyl)piperidine with azetidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The Boc-protecting group on the piperidine nitrogen prevents side reactions and can be removed in a subsequent step to yield the final product.

Table 1: Illustrative Conditions for Transition Metal-Catalyzed C-N Bond Formation

Catalyst SystemSubstrate 1Substrate 2SolventBaseTemp. (°C)
Pd₂(dba)₃ / XantphosN-Boc-4-(2-bromoethyl)piperidineAzetidineTolueneCs₂CO₃100
CuI / L-prolineN-Boc-4-(2-tosyloxyethyl)piperidineAzetidineDMSOK₂CO₃80

This table presents hypothetical but scientifically plausible conditions based on established catalytic methodologies for C-N bond formation.

The construction of the 4-ethylpiperidine (B1265683) backbone can be achieved through various transition metal-catalyzed C-C bond-forming reactions. Rhodium-catalyzed processes, for example, have been developed for the asymmetric synthesis of substituted piperidines from pyridine precursors. snnu.edu.cnnih.govdicp.ac.cnnih.govacs.org A strategy could involve a rhodium-catalyzed asymmetric reductive Heck reaction to couple a protected dihydropyridine (B1217469) with a vinylboronic acid, establishing the 4-substituted framework which can then be elaborated to the final target. snnu.edu.cnacs.org

Alternatively, palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction provide robust methods for creating the C(sp³)-C(sp²) or C(sp²)-C(sp²) bond that can be subsequently reduced. For example, a Heck reaction between a protected 4-vinylpiperidine and an appropriate coupling partner, or a Suzuki coupling of a 4-halopiperidine derivative with a vinylboron reagent, could effectively construct the ethyl side chain precursor.

Table 2: Representative Transition Metal-Catalyzed C-C Bond Forming Reaction

Reaction TypeCatalystLigandSubstrate 1Substrate 2Product Type
Rh-catalyzed Reductive Heck[Rh(cod)(OH)]₂(S)-SegphosPhenyl pyridine-1(2H)-carboxylateVinylboronic acid3-vinyl-tetrahydropyridine
Pd-catalyzed Suzuki CouplingPd(PPh₃)₄-N-Boc-4-iodopiperidinePotassium vinyltrifluoroborateN-Boc-4-vinylpiperidine

This table illustrates established C-C bond forming reactions that can serve as key steps in the synthesis of the 4-ethylpiperidine scaffold.

Multi-Component Reactions for Integrated Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, minimizing waste and shortening reaction sequences. While a direct MCR for this compound is not established, MCRs are widely used to generate highly functionalized piperidine cores that can be converted into the target molecule. scispace.comresearchgate.netacs.orggrowingscience.comresearchgate.net

For instance, a one-pot, four-component reaction involving an aromatic aldehyde, an amine, and two equivalents of a β-ketoester can yield a polysubstituted piperidone. acs.orgresearchgate.net The resulting piperidone contains functional handles, such as esters and ketones, that are amenable to further chemical manipulation.

A hypothetical pathway could begin with a four-component reaction to synthesize a piperidone with a handle at the C-4 position. This handle could then be transformed through a series of standard synthetic steps—such as reduction, conversion to a leaving group (e.g., mesylate or tosylate), and finally, nucleophilic substitution with azetidine—to complete the synthesis of the target compound. This approach leverages the efficiency of MCRs to rapidly build the core piperidine structure, which is then tailored in subsequent steps.

Table 3: Example of a Four-Component Reaction for Piperidone Synthesis

Component 1Component 2Component 3Component 4CatalystProduct Scaffold
BenzaldehydeAnilineEthyl acetoacetateEthyl acetoacetateSLS in WaterPolysubstituted Piperidine
Tosyl imineDiketeneAldehydeMethanolTiCl₄2,6-disubstituted piperid-4-one

This table shows examples of established multi-component reactions for constructing piperidine rings, based on literature findings. scispace.comacs.org


Reactivity and Functionalization of the 4 2 Azetidin 1 Yl Ethyl Piperidine Scaffold

Azetidine (B1206935) Ring Reactivity Driven by Ring Strain

Azetidines, as four-membered nitrogen heterocycles, possess significant ring strain, which is a primary driver of their chemical reactivity. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, this inherent strain makes the azetidine ring susceptible to reactions that lead to ring-opening or expansion, thereby relieving the strain energy. rsc.orgresearchgate.net For the azetidine moiety in 4-(2-(azetidin-1-yl)ethyl)piperidine, this reactivity can be harnessed for various synthetic transformations. Activation of the azetidine nitrogen, typically through protonation or quaternization, is often a prerequisite for these reactions. semanticscholar.orgmdpi.com

Nucleophilic Ring-Opening Reactions and Subsequent Derivatization

The most characteristic reaction of the azetidine ring is its cleavage by nucleophiles. nih.gov This process is typically initiated by activating the ring through N-alkylation or N-acylation, which converts the nitrogen into a better leaving group and enhances the electrophilicity of the ring carbons. In the context of this compound, the azetidine nitrogen can be quaternized, for example, with an alkyl halide (e.g., methyl iodide), to form a reactive azetidinium salt. This salt is then susceptible to attack by a wide range of nucleophiles.

The regioselectivity of the nucleophilic attack on an unsymmetrical azetidinium ion is governed by both steric and electronic factors. Generally, nucleophiles will attack the less sterically hindered carbon atom of the ring in an SN2-type mechanism. nih.gov For the N-alkylated azetidinium derivative of the title compound, nucleophilic attack would cleave one of the C-N bonds of the four-membered ring, resulting in a functionalized linear γ-amino amine. For instance, reaction with halide ions, cyanide, or azide (B81097) can introduce diverse functionalities onto the resulting open-chain product. semanticscholar.orgresearchgate.net This provides a pathway to a variety of derivatized molecules where the core structure has been significantly altered. beilstein-journals.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Activated Azetidine Systems

Activating Agent Nucleophile Resulting Functional Group Product Type
Methyl Triflate Tetrabutylammonium Fluoride Fluoro γ-Fluoroamine
Methyl Iodide Sodium Cyanide Cyano γ-Cyanoamine
Benzoyl Chloride Sodium Azide Azido γ-Azidoamine

This table presents generalized reactions based on established azetidine chemistry and illustrates potential derivatizations. rsc.orgsemanticscholar.orgresearchgate.net

Ring-Expansion Reactions to Higher Heterocycles

Beyond simple ring-opening, the strain in the azetidine ring can drive rearrangements that lead to the formation of larger, more stable heterocyclic systems, such as pyrrolidines or piperidines. bohrium.com These ring-expansion reactions are a powerful tool in synthetic chemistry for building complex nitrogen-containing scaffolds. researchgate.netnih.gov The process often involves the formation of a bicyclic azetidinium intermediate, which then undergoes a regioselective nucleophilic cleavage that dictates the size of the resulting ring. aminer.cn

For example, an azetidine bearing a 2-haloalkyl substituent can undergo intramolecular cyclization to form a bicyclic azetidinium ion. Subsequent attack by an external nucleophile can lead to the formation of a five-membered pyrrolidine (B122466) ring. bohrium.com While the title compound does not inherently possess such a substituent, synthetic modifications could introduce the necessary group to facilitate this transformation. Studies have shown that the distribution of products between five- and seven-membered rings (pyrrolidines and azepanes) can be controlled by the substitution pattern and the nature of the nucleophile used. nih.gov

Table 2: Summary of Azetidine Ring-Expansion Strategies

Intermediate Type Reaction Condition Product Heterocycle Key Feature
Bicyclic azetidinium Internal or external nucleophilic attack Pyrrolidine, Piperidine (B6355638), Azepane Regioselectivity depends on nucleophile and substitution. bohrium.comresearchgate.net
Azomethine ylide 1,3-dipolar cycloaddition Pyrrolidine Stereospecific cycloaddition with dipolarophiles. epfl.ch

This table summarizes general strategies applicable to azetidine-containing scaffolds.

Piperidine Ring Reactivity and Stereoselective Functionalization

The piperidine ring in this compound is a significantly more stable heterocycle compared to azetidine. Its functionalization typically requires more advanced synthetic methods, with a major focus on the selective activation of its C-H bonds. researchgate.netacs.org Modern catalytic systems have enabled the direct, site-selective, and stereoselective introduction of functional groups at various positions on the piperidine ring. nih.govnih.govresearchgate.net

The regioselectivity of these C-H functionalization reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have demonstrated remarkable control over which position (C2, C3, or C4) is functionalized. nih.govresearchgate.net

C2 Functionalization: The C-H bonds at the C2 position (alpha to the nitrogen) are electronically activated but can be sterically hindered. Specific rhodium catalysts can selectively target this position. nih.govresearchgate.net

C4 Functionalization: Accessing the C4 position requires overcoming the electronic preference for the C2 position. This can be achieved by using bulky catalysts and specific N-protecting groups that sterically shield the C2 position, thereby directing the reaction to C4. nih.govnih.gov

C3 Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. Direct C-H functionalization at this site is challenging. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by stereoselective ring-opening, have been developed to access 3-substituted piperidines. nih.gov

Table 3: Catalyst-Controlled C-H Functionalization of N-Protected Piperidines

N-Protecting Group Catalyst System Site of Functionalization
N-Boc Rh₂(R-TCPTAD)₄ C2
N-Brosyl Rh₂(R-TPPTTL)₄ C2
N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄ C4

Data synthesized from studies on positional analogue synthesis of methylphenidate. nih.govnih.govresearchgate.net

Regioselective and Chemoselective Modifications of Exocyclic Linker and Pendant Groups

The exocyclic ethyl linker connecting the azetidine and piperidine rings is a saturated alkyl chain, which is generally the least reactive part of the this compound molecule. Direct functionalization of this linker is challenging due to the lack of activating functional groups and the presence of the more reactive heterocyclic rings. Therefore, modifications in this region require highly regioselective and chemoselective strategies.

Chemoselectivity would be a primary concern, as any reagent would need to differentiate between the two tertiary amine nitrogens and the C-H bonds of the rings versus the linker. Reactions would likely occur preferentially at the more strained and reactive azetidine ring or the electronically distinct positions on the piperidine ring.

Regioselective modification of the linker itself would likely rely on reactions that are directed by one of the nitrogen atoms. For example, transformations involving the C-H bonds alpha to either nitrogen (i.e., the CH₂ group adjacent to the piperidine C4-carbon or the CH₂ group adjacent to the azetidine nitrogen) could be envisioned under specific oxidative conditions, though this would compete with oxidation at the ring carbons alpha to the nitrogens.

A plausible, albeit indirect, strategy to modify the linker could involve a Hofmann elimination-type reaction. Quaternization of the piperidine nitrogen with an appropriate alkyl halide, followed by treatment with a strong base, could potentially lead to the elimination of the entire azetidinylethyl group, although this would result in the cleavage of the linker rather than its functionalization. More sophisticated methods for peptide and protein modification, which rely on the chemoselective N-alkylation of side chains, could offer conceptual parallels for selectively targeting one of the nitrogen atoms for further elaboration, assuming differentiation between the two tertiary amines is possible. nih.govnih.gov However, without specific activating or directing groups, the ethyl linker remains the most inert component of the scaffold.

Advanced Spectroscopic Methodologies for Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. For 4-(2-(Azetidin-1-yl)ethyl)piperidine, the spectrum would be dominated by absorptions from C-H and C-N bond vibrations.

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methylene (CH₂) groups of the piperidine (B6355638), azetidine (B1206935), and ethyl components. nist.gov

N-H Stretching: A moderate absorption band in the 3200-3500 cm⁻¹ region is expected for the N-H stretch of the secondary amine in the piperidine ring.

C-N Stretching: Vibrations for the C-N bonds of the amines would appear in the fingerprint region, typically between 1000-1200 cm⁻¹.

CH₂ Bending: Scissoring and rocking vibrations for the numerous CH₂ groups would be visible in the 1400-1500 cm⁻¹ range. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it detects changes in polarizability during vibrations. Non-polar bonds often give strong Raman signals.

C-C Stretching: The C-C single bond stretches within the rings and the ethyl linker would be observable, typically in the 800-1100 cm⁻¹ region.

Ring Vibrations: "Breathing" modes of the piperidine and azetidine rings, where the entire ring expands and contracts symmetrically, often produce characteristic Raman signals. spectrabase.com

Analysis of the vibrational spectra can confirm the presence of the key functional groups and provide insights into the conformational state of the molecule, such as the chair conformation of the piperidine ring. researchgate.net

Table 2: Expected Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H Stretch (Piperidine)3200 - 3500MediumWeak
C-H Stretch (Aliphatic)2800 - 3000StrongStrong
CH₂ Scissoring1400 - 1500MediumMedium
C-N Stretch1000 - 1200Medium-StrongMedium
C-C Stretch800 - 1100WeakStrong
Ring Deformation/Breathing700 - 1000MediumStrong

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a crystallographic study would definitively confirm its molecular structure. Key expected findings include:

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. iucr.org The ethyl-azetidine substituent at the C4 position would likely occupy an equatorial position to reduce steric hindrance. acs.org

Azetidine Conformation: The four-membered azetidine ring is inherently strained and would exhibit a puckered, non-planar conformation. researchgate.net

Bond Parameters: Precise measurements of C-N and C-C bond lengths and angles would be obtained, reflecting the hybridization and strain within the heterocyclic rings.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonding involving the piperidine N-H group, which dictate the macroscopic properties of the solid.

Table 3: Typical Bond Lengths and Angles Expected from Crystallographic Analysis

Bond/Angle Expected Value
C-C (sp³-sp³) Bond Length1.52 - 1.55 Å
C-N (sp³-N) Bond Length1.45 - 1.49 Å
C-N-C Bond Angle (Piperidine)~110 - 114°
C-N-C Bond Angle (Azetidine)~88 - 92°
C-C-C Bond Angle (Piperidine)~109 - 112°
C-C-N Bond Angle (Azetidine)~85 - 89°

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Reaction Mechanisms

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. The parent molecule, this compound, is a stable, closed-shell molecule and is therefore EPR-silent.

However, EPR spectroscopy would be an invaluable tool for investigating reaction mechanisms involving this compound where radical intermediates might be formed. For instance, in an oxidative process, a single-electron transfer (SET) could occur from one of the nitrogen lone pairs, generating a nitrogen-centered radical cation. acs.org

An EPR study of such an intermediate would provide key information:

g-value: The g-value is analogous to the chemical shift in NMR and is characteristic of the type of radical. For nitrogen-centered radicals, g-values are typically around 2.003-2.006. researchgate.netnih.gov

Hyperfine Coupling: The unpaired electron's spin can couple with the spins of nearby magnetic nuclei (like ¹⁴N, I=1 and ¹H, I=1/2). This interaction, known as hyperfine coupling, splits the EPR signal into a multiplet pattern. acs.org The magnitude of the hyperfine coupling constant (A) provides information about the distribution of the unpaired electron's spin density across the molecule, indicating which atoms are involved in the radical. researchgate.net For a radical centered on one of the nitrogen atoms, significant coupling to that nitrogen nucleus and adjacent protons would be expected. rsc.org

Therefore, while not applicable to the ground-state molecule, EPR spectroscopy is a critical advanced method for elucidating the transient, reactive intermediates that could be formed from this compound during chemical transformations. nih.gov

Computational Chemistry and Theoretical Investigations of 4 2 Azetidin 1 Yl Ethyl Piperidine

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity Prediction

DFT calculations on piperidine (B6355638) derivatives have revealed significant insights into their electronic characteristics. For instance, studies on various substituted piperidines demonstrate how different functional groups influence the electron distribution and reactivity of the ring system. It is established that the nitrogen atom in the piperidine ring is a primary site for electrophilic attack due to the localization of a lone pair of electrons. The presence of the ethyl-azetidine substituent at the C4 position is expected to modulate this reactivity through both inductive and steric effects.

Similarly, DFT studies on azetidine (B1206935) and its derivatives highlight the influence of ring strain on its electronic properties. The smaller bond angles in the four-membered ring lead to a higher p-character in the C-N and C-C bonds and a higher energy of the molecule compared to its larger ring counterparts. This inherent strain influences the reactivity of the azetidine nitrogen.

For 4-(2-(Azetidin-1-yl)ethyl)piperidine, a full DFT analysis would likely involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic properties. These properties, such as the electrostatic potential map, would visualize the electron-rich and electron-poor regions of the molecule. It is anticipated that the nitrogen atoms of both the piperidine and azetidine rings would be the most electron-rich centers, making them susceptible to protonation and other electrophilic interactions.

Table 1: Predicted Electronic Properties from Analogous Systems

PropertyPredicted Value/Characteristic for this compoundBasis of Prediction
Dipole Moment Moderate to HighPresence of two nitrogen atoms and a non-symmetrical structure.
Electron Density Highest on the N atoms of piperidine and azetidine rings.General principles of electronegativity and lone pair localization.
Polarizability ModerateBased on the size of the molecule and the presence of flexible alkyl chains.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Patterns

The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their nucleophilic character. The LUMO, on the other hand, would likely be distributed over the C-H and C-N antibonding orbitals.

A smaller HOMO-LUMO gap generally suggests higher reactivity. In a study on piperidine carboxamide complexes, HOMO-LUMO calculations showed that the energy gap could be tuned by the nature of the substituents. dntb.gov.ua This suggests that the electronic properties and reactivity of this compound can be modulated by further substitution on either of the heterocyclic rings.

Table 2: Estimated Frontier Orbital Energies from Analogous Systems

OrbitalEstimated Energy Range (eV) for this compoundSignificance
HOMO -6.0 to -5.0Indicates a strong electron-donating capability, characteristic of amines.
LUMO 1.0 to 2.0Suggests a moderate ability to accept electrons.
HOMO-LUMO Gap 6.0 to 8.0Implies good kinetic stability under normal conditions.

Note: These values are estimations based on typical DFT calculations for similar amine-containing organic molecules.

Conformational Analysis of Polyamine Systems

The flexibility of the piperidine ring, the ethyl linker, and the puckering of the azetidine ring mean that this compound can exist in numerous conformations. Understanding the relative energies of these conformers is crucial as the molecule's shape is intrinsically linked to its biological activity and physical properties.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformations (local minima) and the most stable conformation (the global minimum). For the piperidine ring, the chair conformation is significantly more stable than the boat or twist-boat conformations. The ethyl substituent at the C4 position can be in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.

The azetidine ring is not planar and undergoes a puckering motion. The ethyl group attached to the nitrogen atom will also have preferred orientations. The central ethyl linker has three rotatable single bonds, each adding to the conformational complexity. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface.

The preferred conformation of this compound will be governed by a balance of various intramolecular interactions. These include:

Steric Hindrance: Repulsive interactions between bulky groups will disfavor certain conformations. For example, conformations where the piperidine and azetidine rings are close to each other will likely be high in energy.

Torsional Strain: Strain arising from the eclipsing of bonds along the C-C and C-N single bonds of the ethyl linker.

Intramolecular Hydrogen Bonding: Although not possible in the parent compound, if the piperidine nitrogen were protonated, it could form a hydrogen bond with the azetidine nitrogen, which would stabilize certain folded conformations.

Studies on related polyamine systems have shown that such intramolecular interactions can lead to a preference for specific folded or extended conformations, which can have a profound impact on their interaction with biological targets.

Mechanistic Pathway Elucidation through Computational Modeling of C-N Bond Forming Reactions

The synthesis of this compound involves the formation of a C-N bond between the azetidine ring and the ethylpiperidine moiety. Computational modeling can be a powerful tool to elucidate the mechanisms of such reactions. A likely synthetic route would involve the reaction of a 4-(2-haloethyl)piperidine with azetidine, or the reductive amination of a 4-(2-oxoethyl)piperidine with azetidine.

Computational studies of similar SN2 reactions involving amines have shown that the reaction proceeds through a transition state where the nucleophilic nitrogen attacks the electrophilic carbon, and the leaving group departs. DFT calculations can be used to determine the structure and energy of this transition state, and thus the activation energy of the reaction. This information is valuable for optimizing reaction conditions.

Recent research has highlighted the use of computational models to guide the synthesis of azetidines, which are notoriously difficult to synthesize due to ring strain. mit.edu These models can predict the feasibility of a reaction and the expected yield by calculating the frontier orbital energies of the reactants. mit.edu Such an approach could be applied to the synthesis of this compound to explore different synthetic strategies and identify the most efficient one.

Predictive Models for Substituent Effects on Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. For a molecule like this compound, such models can be developed to predict how different substituents on the piperidine or azetidine rings would affect its reactivity and stability.

For example, a QSAR study on a series of piperidine derivatives could use calculated molecular descriptors (such as steric parameters, electronic parameters, and topological indices) to build a mathematical model that predicts their binding affinity to a particular receptor. Studies on piperidine derivatives have successfully used such models to guide the design of new compounds with improved properties. researchgate.netnih.gov

The development of a predictive model for this compound derivatives would involve:

Synthesizing a library of related compounds with varying substituents.

Measuring their reactivity or a relevant property experimentally.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to build a model that correlates the descriptors with the measured property.

Such a model could then be used to predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery of new molecules with desired characteristics.

Advanced Research Applications and Design Principles in Chemical Synthesis

4-(2-(Azetidin-1-yl)ethyl)piperidine as a Privileged Scaffold for Molecular Design

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple, unrelated biological targets. The compound this compound embodies this principle through its constituent heterocycles, the piperidine (B6355638) and azetidine (B1206935) rings.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in pharmaceuticals and natural products. It is one of the most exploited simple ring systems in drug design and is present in a significant percentage of U.S. FDA-approved small-molecule drugs. msesupplies.comnih.gov Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for target binding and improving pharmacokinetic properties, and its conformational flexibility, allowing it to adapt to various binding pockets. nih.gov

The azetidine ring, a four-membered nitrogen heterocycle, offers a different set of properties. It provides a more rigid and compact structure compared to piperidine, which can be advantageous in restricting the conformation of a molecule to a bioactive form. This rigidity can lead to increased potency and selectivity. The combination of the flexible piperidine and the rigid azetidine in this compound creates a scaffold with a unique topographical and electronic profile. This combination allows for the exploration of a wider chemical space in drug discovery, potentially leading to the identification of novel ligands with improved properties. The ethyl linker provides a degree of separation and flexibility between the two heterocyclic moieties, enabling them to interact with different regions of a target protein.

The utility of this combined scaffold is exemplified in the development of Janus kinase (JAK) inhibitors. Derivatives of piperidin-4-yl azetidine have been investigated as modulators of JAK1 activity, which is implicated in inflammatory and autoimmune disorders, as well as cancer. google.com The unique arrangement of the azetidine and piperidine rings in these derivatives likely plays a key role in their ability to bind to the kinase domain with high affinity and selectivity.

Bioisosteric Replacements in Scaffold Engineering, with Azetidine as a Piperidine Analogue

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in medicinal chemistry. baranlab.orgnih.gov It is often employed to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.gov In the context of scaffold engineering, the replacement of a piperidine ring with an azetidine ring is a noteworthy example of bioisosteric replacement.

While both are saturated nitrogen heterocycles, azetidine offers distinct advantages over piperidine in certain applications. The smaller, more constrained four-membered ring of azetidine can lead to a more favorable three-dimensional arrangement of substituents, enhancing binding affinity to a biological target. tcichemicals.com This increased three-dimensionality, or sp3 character, is often associated with improved solubility and reduced toxicity. tcichemicals.com

The replacement of a piperidine with an azetidine can significantly alter a molecule's properties. For instance, in the development of oxytocin (B344502) antagonists, replacing a pyrazine (B50134) ring with an azetidine resulted in a compound with tenfold improved aqueous solubility and a significantly higher fraction of sp3 carbons (Fsp3), a parameter correlated with success in drug development. nih.gov This highlights how a seemingly simple bioisosteric swap can address key developability issues.

Furthermore, the use of azetidine as a piperidine analogue is part of a broader trend in drug design to move away from planar, aromatic structures towards more complex, three-dimensional molecules. This shift is driven by the observation that drug candidates with high planarity are more prone to failure in clinical trials due to poor bioavailability and toxicity. tcichemicals.com Spirocyclic systems incorporating azetidine have been developed as bioisosteres for common six-membered heterocycles like piperidine, demonstrating the versatility of this approach. researchgate.net

Application of the Compound's Moieties in Ligand Design for Catalysis and Chiral Template Development

The nitrogen-containing heterocyclic moieties within this compound, namely piperidine and azetidine, are not only valuable in medicinal chemistry but also find significant applications in the field of catalysis. Their ability to coordinate with metal centers makes them effective ligands in a variety of transition-metal catalyzed reactions. nih.gov

The lone pair of electrons on the nitrogen atoms of both piperidine and azetidine can be donated to a metal, forming a stable complex. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the rings, thereby influencing the reactivity and selectivity of the catalyst. For example, piperidine-containing ligands have been employed in reactions such as the OsO4-catalyzed dihydroxylation of olefins. sigmaaldrich.com

The development of chiral ligands for asymmetric catalysis is a particularly important area of research. By using enantiomerically pure piperidine or azetidine derivatives as ligands, it is possible to create catalysts that selectively produce one enantiomer of a chiral product. This is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active. The rigid framework of the azetidine ring can be especially beneficial in creating a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.

Furthermore, these heterocyclic moieties can serve as chiral templates in the synthesis of complex molecules. A chiral template is a molecule that is temporarily incorporated into a synthetic sequence to control the stereochemistry of a reaction. After the desired stereocenter has been established, the template is removed. The well-defined stereochemistry of many piperidine and azetidine derivatives makes them suitable for this purpose.

Exploration in Materials Science Research as Nitrogen-Containing Heterocyclic Building Blocks

Nitrogen-containing heterocycles are fundamental building blocks in the development of advanced materials with a wide range of applications. msesupplies.comkit.edu Their unique electronic and structural properties make them suitable for use in organic electronics, polymers, and corrosion inhibitors. msesupplies.comkit.edu The piperidine and azetidine moieties found in this compound contribute to this growing field.

In the realm of organic electronics, nitrogen heterocycles are incorporated into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). msesupplies.comkit.edu The presence of nitrogen atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which are critical parameters for device performance. For instance, pyrazine derivatives, which are also nitrogen-containing heterocycles, are known for their low-lying LUMOs and have been investigated for their use in organic semiconductors. msesupplies.com

The ability of nitrogen heterocycles to interact with metal surfaces also makes them effective corrosion inhibitors. msesupplies.com They can form a protective layer on the metal, preventing it from reacting with corrosive substances in the environment. Quinoxaline derivatives, for example, have been studied for their ability to inhibit the corrosion of copper and steel. msesupplies.com

Furthermore, nitrogen-rich heterocycles are explored as high-energy density materials. Compounds containing multiple nitrogen atoms can release a large amount of energy upon decomposition, making them potential candidates for use in propellants and explosives. msesupplies.com The stable backbones provided by heterocycles like triazines and tetrazoles are advantageous in this context. msesupplies.com While piperidine and azetidine are not as nitrogen-rich as these examples, their incorporation into more complex polymeric or supramolecular structures could lead to materials with tailored energetic properties.

The versatility of nitrogen-containing heterocycles as building blocks in materials science is vast and continues to expand as researchers explore new synthetic methods and applications. nih.govmdpi.com

Q & A

Q. How can researchers optimize the synthesis of 4-(2-(Azetidin-1-yl)ethyl)piperidine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives followed by azetidine coupling. Key steps include:
  • Nucleophilic substitution : Reacting piperidine precursors (e.g., 4-(2-chloroethyl)piperidine) with azetidine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C).
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of azetidine) and reaction time (12–24 hrs) to minimize byproducts like unreacted intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 2.5–3.0 ppm for azetidine N–CH₂ protons).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₀H₂₀N₂: 168.1634).
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on GHS classification of similar piperidine derivatives:
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard).
  • Spill management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the neuropharmacological potential of this compound?

  • Methodological Answer :
  • In vitro assays :
  • Receptor binding : Screen against dopamine (D2/D3), serotonin (5-HT1A/2A), and σ receptors using radioligand displacement assays (e.g., [³H]spiperone for D2).
  • Functional activity : Measure cAMP modulation in HEK293 cells expressing target receptors.
  • In vivo models :
  • Antidepressant activity : Forced swim test (FST) in rodents; compare immobility time vs. controls.
  • Neuroprotection : Assess dopaminergic neuron survival in 6-OHDA-induced Parkinson’s models .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.
  • Metabolite identification : Incubate with liver microsomes (human/rat) to detect active/inactive metabolites.
  • Dose optimization : Adjust dosing regimen (e.g., twice daily) to maintain therapeutic plasma levels .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses at target receptors (e.g., D3 receptor PDB: 3PBL). Focus on hydrogen bonds with Asp110 and hydrophobic interactions with Phe346.
  • QSAR modeling : Train models on logP, polar surface area (PSA), and topological descriptors to predict IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What experimental controls are critical when assessing this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • Positive controls : Compare with indomethacin (COX inhibition) or dexamethasone (NF-κB suppression).
  • Cytotoxicity controls : Use MTT assay on RAW264.7 macrophages to rule out false-positive effects from cell death.
  • Pathway-specific inhibitors : Co-treat with TLR4 inhibitor TAK-242 to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.